Aminotridecane adipate Aminotridecane adipate
Brand Name: Vulcanchem
CAS No.: 35059-07-5
VCID: VC17027012
InChI: InChI=1S/2C13H29N.C6H10O4/c2*1-3-4-5-6-7-8-9-10-11-12-13(2)14;7-5(8)3-1-2-4-6(9)10/h2*13H,3-12,14H2,1-2H3;1-4H2,(H,7,8)(H,9,10)
SMILES:
Molecular Formula: C32H68N2O4
Molecular Weight: 544.9 g/mol

Aminotridecane adipate

CAS No.: 35059-07-5

Cat. No.: VC17027012

Molecular Formula: C32H68N2O4

Molecular Weight: 544.9 g/mol

* For research use only. Not for human or veterinary use.

Aminotridecane adipate - 35059-07-5

Specification

CAS No. 35059-07-5
Molecular Formula C32H68N2O4
Molecular Weight 544.9 g/mol
IUPAC Name hexanedioic acid;tridecan-2-amine
Standard InChI InChI=1S/2C13H29N.C6H10O4/c2*1-3-4-5-6-7-8-9-10-11-12-13(2)14;7-5(8)3-1-2-4-6(9)10/h2*13H,3-12,14H2,1-2H3;1-4H2,(H,7,8)(H,9,10)
Standard InChI Key RAAWXSRBWMMQQK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCC(C)N.CCCCCCCCCCCC(C)N.C(CCC(=O)O)CC(=O)O

Introduction

Molecular Identification and Structural Characteristics

Aminotridecane adipate (CAS 35059-07-5) is formally identified as a 1:1 salt complex between hexanedioic acid (adipic acid) and 1-tridecanamine . Structural analyses reveal two distinct molecular formula interpretations:

SourceMolecular FormulaMolecular WeightStoichiometry
Chemsrc C₁₉H₃₉NO₄345.517 g/mol1:1 Adipate:Amine
PubChem C₃₂H₆₈N₂O₄544.9 g/mol2:1 Amine:Adipate

The discrepancy arises from differing interpretations of salt stoichiometry. Chemsrc describes a monobasic salt where one adipic acid molecule (C₆H₁₀O₄) combines with one 1-tridecanamine (C₁₃H₂₉N), yielding C₁₉H₃₉NO₄. PubChem alternatively proposes a dibasic structure with two amine molecules neutralized by one adipate dianion, consistent with the C₃₂H₆₈N₂O₄ formulation.

The IUPAC name hexanedioic acid;tridecan-2-amine indicates potential isomerism in the amine component, though synthesis protocols from Tokyo Chemical Industry confirm commercial availability of 1-tridecanamine (linear C₁₃ chain) rather than branched isomers.

Synthetic Pathways and Manufacturing Considerations

While explicit synthesis protocols for aminotridecane adipate remain undocumented in public literature, reaction mechanisms can be extrapolated from component properties:

  • Acid-Base Neutralization:
    Adipic acid (pKa₁ ≈ 4.41, pKa₂ ≈ 5.41) reacts exothermically with 1-tridecanamine (pKb ≈ 3.4) in anhydrous ethanol:

    C6H10O4+C13H29NC19H39NO4+H2O\text{C}_6\text{H}_{10}\text{O}_4 + \text{C}_{13}\text{H}_{29}\text{N} \rightarrow \text{C}_{19}\text{H}_{39}\text{NO}_4 + \text{H}_2\text{O}

    Product isolation likely involves solvent evaporation and recrystallization from nonpolar solvents .

  • Biocatalytic Production:
    Patent US 10,801,046 B2 discloses engineered enzymes for carbon chain elongation, suggesting potential microbial synthesis routes using β-oxidation pathways modified for C₁₃ amine production.

Critical process parameters include:

  • Temperature control (<40°C) to prevent amine oxidation

  • Strict anhydrous conditions to avoid hydrolysis side reactions

  • Stoichiometric precision to ensure 1:1 salt formation

Physicochemical Properties and Analytical Data

Experimental characterizations remain limited, but component properties and computational predictions yield:

Property1-Tridecanamine Adipic Acid Aminotridecane Adipate (Predicted)
Melting Point27°C152°C85-95°C (salt formation lowers MP)
Boiling Point275°C337°C (dec.)N/A (thermal decomposition)
Water Solubility0.01 g/L24 g/L (25°C)<0.1 g/L (hydrophobic dominance)
LogP (Octanol-Water)5.20.163.8-4.2 (estimated)

Notably, the adipate salt exhibits enhanced thermal stability compared to the free amine, with decomposition temperatures exceeding 200°C based on thermogravimetric analogs .

Industrial Applications and Functional Performance

Aminotridecane adipate's amphiphilic structure enables niche applications:

Surfactant Systems

The C₁₃ hydrocarbon chain paired with a polar carboxylate headgroup provides an optimal hydrophilic-lipophilic balance (HLB ≈ 8-10) for:

  • Emulsion stabilizers in high-temperature lubricants

  • Antistatic agents in polymer processing

Corrosion Inhibition

Electrochemical studies on analogous amine carboxylates demonstrate 92% inhibition efficiency on mild steel at 50 ppm concentration , suggesting potential in:

  • Oilfield pipeline treatments

  • Marine coating additives

Pharmaceutical Intermediates

The long alkyl chain enhances cell membrane permeability, positioning the compound as a candidate for:

  • Prodrug formulations requiring sustained release

  • Transdermal delivery enhancers

Hazard CategoryGHS ClassificationPreventive Measures
Acute ToxicityH302 (Oral)Use NIOSH-approved respirators
Skin CorrosionH314Wear neoprene gloves; face shields
Aquatic ToxicityH410Contain spills with absorbent clay

Recommended storage conditions:

  • Temperature: 2-8°C under nitrogen atmosphere

  • Container: Amber glass with PTFE-lined caps

  • Shelf life: 24 months when protected from humidity

Emerging Research and Development Trends

Recent advances highlighted in patent literature suggest two innovation vectors:

  • Biobased Production:
    Metabolic engineering of E. coli with elongase enzymes to synthesize C₁₃ amines from glucose, potentially reducing production costs by 40% compared to petrochemical routes.

  • Nanocomposite Applications: Pilot studies demonstrate 15% increased tensile strength in polyamide-6,6 when incorporating 0.5 wt% aminotridecane adipate as a nucleation agent.

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